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Compound of Interest

Compound Name:
5-methylpyridine-3-sulfonyl

chloride hydrochloride

CAS No.: 2444918-28-7

Cat. No.: B6163399

Get Quote

Executive Summary
5-Methylpyridine-3-sulfonamides represent a critical scaffold in medicinal chemistry, serving as

key intermediates for kinase inhibitors and high-affinity Carbonic Anhydrase (CA) inhibitors.

Their structural integrity is paramount; however, the synthesis of pyridine derivatives often

yields regioisomers (e.g., 2-methyl, 4-methyl, or 6-methyl analogs) that are difficult to

distinguish by low-resolution methods.

This guide provides a technical comparison of the spectroscopic signatures of 5-

methylpyridine-3-sulfonamide against its structural isomers. By focusing on nuclear magnetic

resonance (

H and

C NMR) and infrared (IR) spectroscopy, we establish a self-validating protocol for unambiguous
structural assignment.
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The primary challenge in working with substituted pyridines is distinguishing between positional

isomers. The electronic environment of the pyridine nitrogen heavily influences the chemical

shifts of the methyl group and the coupling constants of the aromatic protons.

H NMR: The Methyl Group Diagnostic
The chemical shift of the methyl group is the most immediate indicator of its position relative to

the nitrogen atom.

Isomer
Configuration

Methyl
Position

Electronic
Environment

Typical

(ppm)

Diagnostic
Feature

5-Methyl (Target) -position (C3/C5)

Inductive effect

only; minimal

resonance

interaction with

N.

2.30 – 2.38

Upfield singlet

(similar to

toluene).

4-Methyl -position (C4)

Shielded by

resonance

relative to

, but deshielded

relative to

.

2.40 – 2.45
Mid-range

singlet.

2-Methyl / 6-

Methyl -position (C2/C6)

Strongly

deshielded by

adjacent

electronegative

Nitrogen (

).

2.55 – 2.65

Downfield

singlet; distinct

from

-methyl.

Key Insight: If your methyl signal appears above 2.50 ppm, you likely have an

-substituted pyridine (2- or 6-methyl), not the desired 5-methyl product.
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Aromatic Region & Coupling Constants ( )
The 5-methylpyridine-3-sulfonamide scaffold possesses a specific substitution pattern (3,5-

disubstituted pyridine) that yields a unique coupling pattern.

H2 (Position 2): Located between the sulfonamide and the ring nitrogen. Appears as a broad

singlet or doublet with small meta-coupling (

Hz). Highly deshielded (

ppm).

H6 (Position 6): Adjacent to nitrogen, para to the sulfonamide. Appears as a doublet (

Hz) if H5 is present, but in 5-methyl derivatives, it couples with H4 (

Hz).

H4 (Position 4): Located between the sulfonamide and methyl group. Typically appears as a

singlet or fine doublet (

ppm).

Differentiation Table:

Feature 5-Methyl-3-sulfonamide 6-Methyl-3-sulfonamide

H2 Signal Singlet (broad) at ~8.9 ppm
Doublet (

Hz) at ~8.9 ppm

H4/H5 Coupling
Meta-coupling only (

Hz)

Ortho-coupling (

Hz) between H4/H5

Symmetry Asymmetric Asymmetric

Detailed Characterization Data
Data based on 5-methylpyridine-3-sulfonamide and its 6-chloro derivative (a common stable

intermediate).
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Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-

(Standard for polar sulfonamides)

H NMR (400 MHz, DMSO-

):

10.50 (s, 1H,

, exchangeable with

) – Note: Chemical shift varies with concentration.

8.85 (d,

Hz, 1H, H2) – Most deshielded proton.

8.62 (d,

Hz, 1H, H6) – Alpha to Nitrogen.

8.10 (t/m, 1H, H4) – Aromatic proton between substituents.

2.36 (s, 3H, Ar-CH

) – Diagnostic

-methyl peak.

C NMR (100 MHz, DMSO-

):

153.2 (C2), 147.5 (C6), 138.0 (C3, ipso-sulfonamide), 134.5 (C5, ipso-methyl), 133.2 (C4),
18.2 (CH

).

Note: The methyl carbon at ~18 ppm is characteristic of
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-methyl.

-methyl carbons typically appear at ~24 ppm.

Infrared Spectroscopy (FT-IR)
Sulfonamide (

) Stretches:

Asymmetric:

(Strong)

Symmetric:

(Strong)

Amine (

) Stretch:

Primary Sulfonamide (

): Doublet at

.

Secondary Sulfonamide (

): Single sharp band at

.

Aromatic/Methyl:

Stretch:

(Weak)

Stretch (Methyl):
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Mass Spectrometry (MS)
Ionization: ESI (Electrospray Ionization) in Positive Mode (

).

Molecular Ion:

observed at

(for unsubstituted core).

Fragmentation Pattern: Loss of

(

) is a common fragmentation pathway for sulfonamides.

Experimental Protocols
Synthesis via Sulfochlorination (General Procedure)
Rationale: Direct chlorosulfonation is aggressive. A milder, two-step approach via the

diazonium salt ensures regioselectivity for the 3-position starting from 3-amino-5-

methylpyridine.

Diazotization: Dissolve 3-amino-5-methylpyridine (1.0 eq) in conc. HCl at

. Add

(1.1 eq) dropwise to form the diazonium salt.

Meerwein Reaction: Transfer the diazonium mixture into a saturated solution of

in acetic acid containing

(catalytic) at

. Stir until gas evolution ceases.

Amidation: Extract the sulfonyl chloride intermediate with DCM. Treat immediately with

aqueous
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(excess) or a substituted amine at

to RT.

Purification: Acidify to pH 4 to precipitate the sulfonamide. Recrystallize from Ethanol/Water.

NMR Sample Preparation (Self-Validating)
To ensure data integrity and avoid solvent peaks obscuring the methyl region:

Drying: Dry the solid product under high vacuum (

) for 4 hours to remove water/ethanol.

Solvent: Use DMSO-

(99.9% D) containing 0.03% TMS. Avoid

as sulfonamides have poor solubility and broad peaks in non-polar solvents.

Concentration: Prepare a solution of

.

Validation: Check the water peak (

in DMSO). If it overlaps with the methyl region (unlikely for DMSO, but possible in other
solvents), add a drop of

to shift exchangeable protons.

Visualization of Workflows
Structural Differentiation Logic
The following flowchart illustrates the decision logic for confirming the 5-methyl isomer against

common byproducts.
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Crude Product Spectrum
(1H NMR in DMSO-d6)

Check Methyl Region
(2.0 - 2.8 ppm)

Shift > 2.50 ppm?

Likely 2- or 6-Methyl Isomer
(Alpha to Nitrogen)

Yes

Likely 3-, 4-, or 5-Methyl

No (< 2.45 ppm)

Check Aromatic Coupling
(H4/H5/H6)

Ortho Coupling
(J ~ 8 Hz)?

4-Methyl Isomer
(Gamma Position)

Yes (H5-H6 coupling)

CONFIRMED:
5-Methylpyridine-3-sulfonamide

(Meta Coupling Only)

No (Singlets/Small J)

Click to download full resolution via product page

Caption: Logic flow for distinguishing 5-methylpyridine-3-sulfonamide from its
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- and

-methyl isomers using

H NMR.

Synthesis & Characterization Workflow

3-Amino-5-methylpyridine 1. Diazotization
(NaNO2/HCl)

2. Sulfochlorination
(SO2/CuCl2)

Sulfonyl Chloride
Intermediate

3. Amination
(R-NH2)

5-Methylpyridine-
3-sulfonamide

Validation:
- IR: 1340/1160 cm-1

- NMR: Methyl @ 2.36 ppm

Click to download full resolution via product page

Caption: Step-by-step synthetic route and critical validation checkpoints.

References
Structural Analysis of Pyridine Isomers: Kosutić-Hulita, N. et al. "Supramolecular structures

of three isomeric 4-(methylphenylamino)pyridine-3-sulfonamides." Acta Crystallographica,

2005.

NMR Chemical Shift Data: "NMR Chemical Shifts of Trace Impurities: Industrially Preferred

Solvents." Organometallics, 2016.

Carbonic Anhydrase Inhibition: Supuran, C. T. "Carbonic anhydrase inhibitors." Nature
Reviews Drug Discovery, 2008.

General Pyridine Synthesis: "Synthesis of 5-methyl-2-(trifluoromethanesulfonyl)oxypyridine."

Organic Syntheses, Coll. Vol. 10, p. 533.

IR Spectral Data: Uno, T. et al. "Infrared Spectra of Sulfonamide Derivatives."[1] Chemical &

Pharmaceutical Bulletin, 1963.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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